Nitrarine 2HCl
Description
Nitrarine 2HCl (referred to as F8·2HCl in the provided evidence) is a hydrochloride salt form of the parent compound F8, developed to enhance pharmacokinetic (PK) properties and therapeutic efficacy. Preclinical studies demonstrate that this compound achieves superior tumor growth inhibition (TGI) compared to its prototype (F8) and the clinical comparator apatinib. Its mechanism involves regulating cell cycle proteins (e.g., CDK2, p21), apoptosis markers (Cleaved Caspase-3), and adhesion molecules (E-cadherin), alongside reducing proliferation markers like KI-67 . The salt formation improves water solubility by >50-fold over F8, enhancing bioavailability and extending half-life by 1 hour . At 75 mg/kg, this compound achieves a TGI of 70.1% in HGC-27 xenograft models, with acceptable acute toxicity .
Properties
IUPAC Name |
(1R,2R,15S,16R,21S)-4,14,20-triazahexacyclo[13.6.2.02,14.03,11.05,10.016,21]tricosa-3(11),5,7,9-tetraene;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3.2ClH/c1-2-6-16-12(4-1)13-9-11-23-17-8-7-15(20(23)19(13)22-16)18-14(17)5-3-10-21-18;;/h1-2,4,6,14-15,17-18,20-22H,3,5,7-11H2;2*1H/t14-,15+,17-,18-,20+;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJFJKGLXKPEJMU-DEPWHFIBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3CCC(C2NC1)C4N3CCC5=C4NC6=CC=CC=C56.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@@H]3CC[C@H]([C@H]2NC1)[C@H]4N3CCC5=C4NC6=CC=CC=C56.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Nitrarine dihydrochloride can be synthesized through the dehydrogenation of nitrarine with selenium. This reaction yields 3-(quinolin-8′-yl)-β-carboline and 3-(5′, 6′, 7′, 8′-tetrahydroquinolin-8′-yl)-β-carboline. The synthesis involves specific reaction conditions, including the use of selenium as a reagent and controlled temperature and pressure settings.
Industrial Production Methods
Industrial production of nitrarine dihydrochloride involves large-scale synthesis in cGMP (current Good Manufacturing Practice) workshops. The compound is produced in cleanroom environments with strict quality control measures to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Nitrarine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the structure of nitrarine dihydrochloride.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include selenium for dehydrogenation, as well as other oxidizing and reducing agents. The reactions typically require controlled conditions, such as specific temperatures and pressures, to achieve the desired products.
Major Products Formed
Scientific Research Applications
Nitrarine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in pharmaceutical testing and chemical research.
Biology: The compound’s biological activities make it a valuable tool in studying cellular processes and interactions.
Mechanism of Action
Nitrarine dihydrochloride exerts its effects through interactions with specific molecular targets and pathways. The compound’s mechanism of action involves binding to receptors and enzymes, leading to changes in cellular signaling and function. These interactions result in its hypotensive, spasmolytic, and coronary dilator effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Prototype Compound F8
The non-salt form of Nitrarine 2HCl, F8, shows inferior drug-like properties. At 75 mg/kg, F8 achieves a TGI of 52.8%, significantly lower than this compound (70.1%). Its poor water solubility limits absorption and PK performance, resulting in lower serum concentrations and shorter half-life .
| Parameter | This compound | F8 |
|---|---|---|
| Water Solubility | >50× improvement | Low |
| TGI (75 mg/kg) | 70.1% | 52.8% |
| Half-life (oral) | Extended by 1 hour | Baseline |
| Mechanism | Apoptosis, cell cycle arrest | Similar but less potent |
Apatinib
Apatinib, a third-line oral anti-gastric cancer drug, serves as a clinical benchmark. At 37.5 mg/kg, this compound achieves a TGI of 60.6%, outperforming apatinib’s 50.0% at the same dose. This superiority is attributed to this compound’s enhanced solubility and sustained PK profile .
| Parameter | This compound | Apatinib |
|---|---|---|
| TGI (37.5 mg/kg) | 60.6% | 50.0% |
| Target | Multi-mechanistic | VEGFR-2 inhibitor |
| Solubility | High | Moderate |
Flunarizine 2HCl
Flunarizine 2HCl is a calcium channel blocker used for migraine prophylaxis. Unlike this compound, it lacks direct antitumor activity but shares the 2HCl salt structure. Its solubility in DMSO (≥20.65 mg/mL) and ethanol (≥2.21 mg/mL) is comparable, though its therapeutic application diverges entirely .
| Parameter | This compound | Flunarizine 2HCl |
|---|---|---|
| Primary Use | Gastric cancer | Migraine, vertigo |
| Mechanism | Apoptosis induction | Calcium channel blockade |
| Solubility (Water) | High | Insoluble |
Trientine 2HCl
Trientine 2HCl is a copper-chelating agent for Wilson’s disease. While both compounds utilize 2HCl salt forms, Trientine 2HCl’s efficacy lies in metal ion sequestration rather than antitumor activity.
| Parameter | This compound | Trientine 2HCl |
|---|---|---|
| Therapeutic Area | Oncology | Metabolic disorder |
| Mechanism | Multi-target | Copper chelation |
| Clinical Evidence | Preclinical | Limited/poor quality |
Stobadine·2HCl
Stobadine·2HCl is an antioxidant with α-adrenolytic and hypotensive effects. In comparative studies, its antioxidative activity (via ABTS assay) was higher than derivatives like SM1dM9dM10·2HCl but lower than SME1i-ProC2·HCl. Unlike this compound, its primary drawbacks include adverse hypotensive effects in acute conditions .
| Parameter | This compound | Stobadine·2HCl |
|---|---|---|
| Primary Use | Antitumor | Antioxidant, hypotensive |
| Efficacy in Models | High TGI (70.1%) | Moderate antioxidative |
| Safety | Acceptable toxicity | Risk of hypotension |
Q & A
Q. Table 1: Solubility and Stability of this compound
| Solvent | Solubility (mg/mL) | Stability at -20°C |
|---|---|---|
| DMSO | ≥20.65 | >6 months |
| Ethanol | ≥2.21 (sonicated) | 3 months |
| Water | Insoluble | N/A |
| Source: Adapted from |
Q. Table 2: Example Dose-Response Parameters in Colorectal Cancer Models
| Cell Line | IC₅₀ (μM) | Apoptosis Induction (40 μM) | Autophagy Marker (LC3-II) |
|---|---|---|---|
| HT-29 | 28.4 | 35% ↑ | 2.5-fold ↑ |
| DLD-1 | 32.1 | 42% ↑ | 3.1-fold ↑ |
| Source: Adapted from |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
